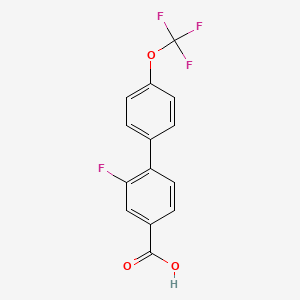
5-(4-Fluoro-3-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-methylphenyl)picolinic acid (5-FMPPA) is an organic compound with a C7H6FNO2 molecular structure. It is a derivative of pyridine and is used in various scientific research applications. 5-FMPPA is a white crystalline solid that is insoluble in water and has a melting point of 163-164 °C. It is a useful reagent for the synthesis of various compounds, and is also used in research applications such as the study of enzyme inhibition and as a substrate for various biochemical reactions.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a substrate for various biochemical reactions, such as the synthesis of various compounds. It is also used in the study of enzyme inhibition, as it has been shown to inhibit the activity of the enzyme cyclooxygenase-2. It has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins. It is also believed that it may act as a substrate for various biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to have an effect on the central nervous system, as well as on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% in laboratory experiments include its high purity (95%), its low cost, and its availability in various forms. The main limitation of using 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% in the development of drugs for the treatment of various diseases. Finally, research should be conducted to explore the potential of 5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% as a substrate for various biochemical reactions.
Synthesemethoden
5-(4-Fluoro-3-methylphenyl)picolinic acid, 95% is usually synthesized from 4-fluoro-3-methylphenol and picolinic acid through a reaction involving a base catalyst. The reaction is carried out in a two-phase system of water and an organic solvent. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 0.1-0.2 MPa for a period of 2-3 hours. The reaction yields a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(2-4-11(8)14)10-3-5-12(13(16)17)15-7-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZRQJIIXYNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














